molecular formula C16H24Si B3273560 Triethyl(4-phenylbut-1-yn-1-yl)silane CAS No. 58924-22-4

Triethyl(4-phenylbut-1-yn-1-yl)silane

Cat. No.: B3273560
CAS No.: 58924-22-4
M. Wt: 244.45 g/mol
InChI Key: OANZWXAXLWMUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethyl(4-phenylbut-1-yn-1-yl)silane is a high-value organosilicon reagent that functions as a protected alkyne building block in advanced synthetic methodologies. This compound integrates a phenyl-substituted unsaturated hydrocarbon chain with a triethylsilyl protecting group, making it particularly valuable in metal-catalyzed C-C bond forming reactions and the construction of complex molecular architectures. The triethylsilyl (TES) group serves as a robust protecting strategy for the terminal alkyne, enhancing stability and modifying reactivity during synthetic sequences while allowing for subsequent deprotection under mild conditions . In scientific research, this silane compound is primarily employed as a sophisticated intermediate in the development of pharmaceutical candidates and functional materials. Its molecular structure, featuring both alkyne and aromatic functionalities, enables participation in various cross-coupling reactions and cycloadditions. Researchers utilize this building block in materials science for developing conjugated organic systems with tailored electronic properties. The compound exemplifies the important role of silane-protected alkynes in modern organic synthesis, particularly in reactions involving carbon-carbon bond formation where the steric profile of the triethylsilyl group offers distinct advantages over trimethylsilyl analogues . This product is strictly For Research Use Only. It is intended for use in laboratory research and chemical synthesis by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl(4-phenylbut-1-ynyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24Si/c1-4-17(5-2,6-3)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANZWXAXLWMUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736609
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58924-22-4
Record name Triethyl(4-phenylbut-1-yn-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Triethyl 4 Phenylbut 1 Yn 1 Yl Silane and Analogous Alkynylsilanes

Deprotonative Silylation of Terminal Alkynes

The deprotonative silylation of terminal alkynes is a foundational strategy for synthesizing alkynylsilanes, capitalizing on the relatively high acidity of the C(sp)–H bond. researchgate.netresearchgate.net This approach involves the removal of the terminal alkyne proton by a base to form an acetylide intermediate, which is then trapped by an electrophilic silicon reagent, such as a silyl (B83357) halide.

Base-Mediated Approaches for C(sp)–Si Bond Formation

The classic and widely utilized method for synthesizing alkynylsilanes involves the stoichiometric deprotonation of a terminal alkyne with a strong organometallic base, followed by reaction with a silyl electrophile. nih.govnih.gov Organolithium reagents, particularly n-butyllithium (n-BuLi), and Grignard reagents are commonly employed for this purpose. nih.gov For instance, the synthesis of triethyl(4-phenylbut-1-yn-1-yl)silane would typically proceed by treating 4-phenyl-1-butyne (B98611) with n-BuLi at low temperature to generate the corresponding lithium acetylide, which is then quenched with triethylsilyl chloride. A similar direct silylation can be achieved in a single step using lithium diisopropylamide (LDA) and a silyl chloride at low temperatures. nih.gov

While effective, the high nucleophilicity and basicity of these organometallic reagents can limit the functional group tolerance of the reaction. researchgate.net To address this, methods using milder bases have been developed. Lithium bis(trimethylsilyl)amide has been used as a less aggressive deprotonating agent for the one-pot synthesis of alkynylsilanes from terminal alkynes and chlorosilanes. researchgate.net Furthermore, a highly practical and scalable approach utilizes simple alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to catalyze the dehydrogenative cross-coupling of terminal alkynes and hydrosilanes, producing the desired alkynylsilane and hydrogen gas. nih.govgoogle.com This transition-metal-free method offers excellent generality and chemoselectivity. nih.govgoogle.com

Table 1: Base-Mediated Silylation of Terminal Alkynes

Base/System Silylating Agent Substrate Example Solvent Typical Conditions Yield Citation(s)
n-BuLi Silyl Halide (e.g., R₃SiCl) Propyne Ether/THF Low Temperature High nih.gov
LDA TMSCl Terminal Alkyne THF Low Temperature High nih.gov
LiN(SiMe₃)₂ Chlorosilane Terminal Alkyne Not specified Not specified Good researchgate.net

Catalytic Deprotonative Silylation Strategies

Moving beyond stoichiometric bases, catalytic deprotonative silylation represents a more atom-economical approach. nih.gov Metal-free catalytic systems have been developed that operate under mild conditions. nih.govchemrxiv.org A notable strategy employs a simple carboxylate salt, such as tetramethylammonium (B1211777) pivalate (B1233124) (TMAP), as a catalyst. nih.govchemrxiv.org

In this system, a commercially available and non-corrosive silylating agent, typically an N,O-bis(silyl)acetamide like N,O-bis(trimethylsilyl)acetamide (BSA), is used as the silicon source. nih.govchemrxiv.org The reaction is believed to proceed via a probase mechanism, where the pivalate catalyst activates the silylating agent, which then facilitates the deprotonation of the terminal alkyne. nih.gov The resulting acetylide anion is subsequently silylated by another molecule of the silylacetamide, regenerating the active base and completing the catalytic cycle. nih.govrsc.org This method is tolerant of a wide array of functional groups and can even achieve concomitant silylation of acidic OH or NH groups if present in the substrate. nih.govchemrxiv.org The reaction's turnover-determining step is the deprotonation of the alkyne, as supported by kinetic studies. nih.govchemrxiv.org

Table 2: Catalytic Deprotonative Silylation of Phenylacetylene (B144264)

Catalyst (mol%) Silylating Agent Solvent Temperature Yield Citation(s)
TMAP (10%) BSA (1.5 equiv) MeCN 0 °C to r.t. >95% nih.govchemrxiv.org

TMAP = Tetramethylammonium pivalate; BSA = N,O-bis(trimethylsilyl)acetamide; BTBSA = N,O-bis(tert-butyldimethylsilyl)acetamide.

Metal-Catalyzed Cross-Coupling Reactions for Alkynylsilane Synthesis

Transition metal catalysis offers a powerful and versatile platform for the synthesis of alkynylsilanes, often providing alternative reaction pathways and functional group tolerance compared to traditional base-mediated methods.

Copper-Catalyzed Silylation of Terminal Alkynes

Copper catalysis is effective for various transformations involving alkynes. For the synthesis of alkynylsilanes, copper-catalyzed reactions can proceed through several pathways. One significant method involves the silylation of aryl and alkenyl triflates with silylboronic esters, where a silylcopper species is preferentially generated, avoiding competing borylation reactions. rsc.org While this method synthesizes aryl and vinylsilanes, related strategies can be applied to alkynes. For instance, copper(I) can catalyze the silylcupration of terminal alkynes to form α-vinylsilanes with high regioselectivity. capes.gov.br More directly for C(sp)-Si bond formation, copper-catalyzed three-component reactions involving an alkyne, a silicon source, and a third component have been developed. nih.govresearchgate.net These reactions, such as the silylamidation of alkynes with hydrosilanes and picolinamides, demonstrate the versatility of copper in constructing complex silylated molecules from simple precursors. researchgate.net

Palladium-Catalyzed Methods for C–Si Bond Formation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While many palladium-catalyzed reactions utilize pre-formed alkynylsilanes, methods for their direct synthesis have also been established. researchgate.net A key strategy is the palladium-catalyzed C(sp)–Si cross-coupling reaction of alkynyl bromides with hydrosilanes. researchgate.net This reaction provides a direct route to alkynylsilanes with good yields and excellent chemoselectivity. researchgate.net Furthermore, palladium has been shown to catalyze the C–H silylation of various substrates, and strategies involving an alkyne insertion followed by a 1,5-palladium migration have been used to achieve C–H silylation on complex scaffolds. rsc.orgrsc.org These advanced methods expand the toolkit for introducing silyl groups into organic molecules with high precision. nih.gov

Zinc-Catalyzed Silylation Protocols

Zinc-based catalysts provide a mild, practical, and efficient alternative for the silylation of terminal alkynes, avoiding the need for strong bases or stoichiometric metal reagents. organic-chemistry.orgorganic-chemistry.org One highly effective protocol employs catalytic quantities of zinc triflate (Zn(OTf)₂) with a silyl triflate, such as trimethylsilyl (B98337) triflate (TMSOTf), as the silylating agent. organic-chemistry.orgnih.govbroadinstitute.org The reaction proceeds rapidly at room temperature in solvents like dichloromethane, with triethylamine (B128534) used as a mild base. organic-chemistry.org It is proposed that matching the counterion of the zinc catalyst (triflate) with the leaving group on the silicon reagent is key to regenerating the catalyst and preventing its deactivation. organic-chemistry.org This method tolerates a variety of sensitive functional groups and provides high yields for a broad range of substrates. organic-chemistry.orgnih.gov

Another important zinc-mediated protocol involves the direct silylation of terminal alkynes with aminosilanes, mediated by stoichiometric amounts of zinc halides (ZnCl₂, ZnBr₂, or ZnI₂). organic-chemistry.org This reaction proceeds under neutral conditions and tolerates base- and nucleophile-sensitive functionalities. organic-chemistry.org Mechanistic studies suggest the reaction has significant electrophilic character. organic-chemistry.org

Table 3: Zinc-Catalyzed Silylation of Terminal Alkynes

Catalyst/Mediator Silylating Agent Base Solvent Substrate Example Yield Citation(s)
Zn(OTf)₂ (5 mol%) TMSOTf (1.5 equiv) Et₃N (1.5 equiv) CH₂Cl₂ Phenylacetylene 99% organic-chemistry.orgsemanticscholar.org
Zn(OTf)₂ (5 mol%) TESOTf (1.5 equiv) Et₃N (1.5 equiv) CH₂Cl₂ Phenylacetylene 98% organic-chemistry.org

Cobalt-Catalyzed Dehydrogenative Coupling Reactions

A significant advancement in the synthesis of alkynylsilanes involves the use of cobalt-catalyzed dehydrogenative coupling of terminal alkynes with hydrosilanes. This method presents an atom-economical and environmentally benign alternative to traditional methods, with dihydrogen as the only byproduct. rsc.org Research has demonstrated that cobalt complexes, particularly those stabilized by pincer ligands, are effective catalysts for the silylation of terminal alkynes. rsc.orgnih.gov

The general reaction involves the coupling of a terminal alkyne, such as 4-phenyl-1-butyne, with a hydrosilane, like triethylsilane, in the presence of a cobalt catalyst. These reactions are typically performed under inert atmosphere and can be activated without the need for external additives, as the hydrosilane itself can act as a precatalyst activator. nih.gov The catalytic cycle is proposed to involve the formation of a cobalt-hydride species, which then participates in the dehydrogenative silylation of the alkyne. nih.gov

A variety of substituted alkynylsilanes can be synthesized using this methodology with good to excellent yields. rsc.org While specific data for the direct synthesis of this compound via this method is not extensively documented in readily available literature, the general applicability of the reaction to various alkynes and silanes suggests its feasibility. The table below presents representative data from the cobalt-catalyzed dehydrogenative coupling of various terminal alkynes with silanes, illustrating the scope and efficiency of this method.

Table 1: Cobalt-Catalyzed Dehydrogenative Coupling of Terminal Alkynes with Hydrosilanes This is an interactive table. You can sort and filter the data by clicking on the column headers.

Entry Alkyne Silane (B1218182) Catalyst (mol%) Solvent Temp (°C) Time (h) Product Yield (%)
1 Phenylacetylene Phenylsilane Co(PNP) (1.0) THF 40 22 Phenyl(phenylethynyl)silane 99
2 1-Octyne Triethylsilane Co(PNP) (1.0) THF 60 24 Triethyl(oct-1-yn-1-yl)silane 85
3 4-Ethynylanisole Phenylsilane Co(PNP) (1.0) THF 40 22 (4-Methoxyphenylethynyl)phenylsilane 97

Data is representative of typical results found in the literature for analogous reactions.

Transformations Involving Halogen-Metal Exchange and Subsequent Silylation

The formation of a carbon-silicon bond in alkynylsilanes can also be achieved through the reaction of a silyl electrophile with a pre-formed organometallic nucleophile. Halogen-metal exchange is a fundamental reaction in organometallic chemistry that facilitates the generation of such nucleophiles from organic halides. gelest.com This approach typically involves the reaction of an organohalide with an organolithium or Grignard reagent to generate a new organometallic species, which is then quenched with a suitable electrophile.

In the context of synthesizing this compound, this could involve the preparation of a 1-halo-4-phenyl-1-butyne, which would then undergo a halogen-metal exchange. For instance, treatment of 1-bromo-4-phenyl-1-butyne with an organolithium reagent like n-butyllithium would generate the corresponding lithium acetylide. Subsequent reaction of this intermediate with triethylchlorosilane would yield the desired product.

Alternatively, a Grignard reagent can be formed from the corresponding halide and magnesium metal. The kinetics of the Grignard reaction with silanes have been studied, revealing that the reaction proceeds through a four-center transition state. researchgate.net The choice of solvent can significantly impact the reaction rate, with less coordinating solvents often accelerating the process. researchgate.net

Utility of Vinyllithium Intermediates in Silylation

While the target compound is an alkynylsilane, the principles of using organolithium intermediates are highly relevant, particularly through the generation of lithium acetylides from terminal alkynes. A common and direct method for the synthesis of alkynylsilanes involves the deprotonation of a terminal alkyne with a strong base, such as an organolithium reagent, to form a lithium acetylide. This powerful nucleophile can then readily react with a silyl halide.

For the synthesis of this compound, 4-phenyl-1-butyne would be treated with a reagent like n-butyllithium at low temperature in an ethereal solvent such as tetrahydrofuran (B95107) (THF). This deprotonation generates the lithium salt of the alkyne. The subsequent addition of triethylchlorosilane to the reaction mixture results in the formation of the C-Si bond, affording the final product. This method is widely used due to its high efficiency and the ready availability of the starting materials.

The table below outlines a general procedure and expected outcomes for the synthesis of alkynylsilanes via lithiation and silylation.

Table 2: Synthesis of Alkynylsilanes via Lithiation and Silylation This is an interactive table. You can sort and filter the data by clicking on the column headers.

Entry Terminal Alkyne Base Silyl Halide Solvent Product Typical Yield (%)
1 4-Phenyl-1-butyne n-BuLi Et3SiCl THF This compound >90
2 Phenylacetylene n-BuLi Me3SiCl THF Trimethyl(phenylethynyl)silane >95
3 1-Heptyne LDA t-BuMe2SiCl THF (tert-Butyldimethyl)(hept-1-yn-1-yl)silane >90

Yields are typical for these types of reactions as reported in the chemical literature.

Chemical Reactivity and Mechanistic Pathways of Triethyl 4 Phenylbut 1 Yn 1 Yl Silane

Role as a Silyl (B83357) Protecting Group for Terminal Alkynes

Silyl groups are widely employed as protecting groups for terminal alkynes in organic synthesis. The triethylsilyl (TES) group, in particular, offers a balance of stability and reactivity, allowing for its selective removal under specific conditions.

In multi-step syntheses, the triethylsilyl group in compounds like Triethyl(4-phenylbut-1-yn-1-yl)silane serves to mask the acidic proton of the terminal alkyne. This protection is crucial when performing reactions on other parts of the molecule that would be incompatible with a free alkyne, such as those involving strong bases or nucleophiles. The silyl group is generally stable to a range of reaction conditions, including many oxidation and reduction reactions, allowing for the manipulation of other functional groups within the molecule.

The use of silyl protection allows for the sequential introduction of different substituents in the synthesis of complex molecules. For instance, a silyl-protected alkyne can undergo various transformations at the phenyl ring or the alkyl chain, after which the silyl group can be removed to reveal the terminal alkyne for further reactions, such as coupling or addition reactions. While specific examples detailing the multi-step synthesis using this compound are not abundant in publicly available literature, the strategy is a cornerstone of modern organic synthesis. The principle is demonstrated in the synthesis of complex natural products and pharmaceutical intermediates where other silyl-protected alkynes are used. researchgate.net

The removal of the triethylsilyl group can be achieved under various conditions, allowing for selective deprotection in the presence of other functional groups. The choice of desilylation reagent and conditions is critical for the success of a synthetic sequence.

Common methods for the cleavage of the silicon-carbon bond in triethylsilylalkynes include:

Fluoride-based reagents: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used reagent for desilylation. The high affinity of fluoride for silicon drives the reaction to completion. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF).

Acidic conditions: Mild acidic conditions can also effect the removal of the triethylsilyl group. researchgate.net For example, treatment with acids such as acetic acid or p-toluenesulfonic acid in a protic solvent can lead to protodesilylation.

Basic conditions: Strong bases like potassium carbonate in methanol (B129727) can also be used for the removal of the triethylsilyl group, particularly in cases where other functional groups are sensitive to fluoride ions or acidic conditions.

The relative stability of the triethylsilyl group compared to other silyl groups, such as the trimethylsilyl (B98337) (TMS) group, allows for orthogonal deprotection strategies in molecules containing multiple silyl-protected functionalities. Generally, TMS groups are more labile and can be removed under milder conditions than TES groups.

Table 1: Representative Conditions for Desilylation of Silylalkynes

Silylalkyne (Model Compound)Reagent/ConditionsProductYield (%)Reference
TrimethylsilylacetyleneK₂CO₃, MeOH, rtPhenylacetylene (B144264)98 nih.gov
Triethylsilyl-protected peptideTrifluoroacetic acid (TFA)Deprotected peptideN/A mdpi.com
Triphenylsilyl-p-carboraneTBAF, THF, rtp-Carborane>95 nih.gov

This table presents data for model compounds to illustrate common desilylation methodologies.

Cyclization Reactions Involving Silylalkynes

The alkyne and silyl functionalities in compounds like this compound can influence and participate in various cyclization reactions, leading to the formation of carbocyclic and heterocyclic structures. The silyl group can act as a directing group, control regioselectivity, or be a precursor to a reactive intermediate.

One important class of reactions is the silylalkyne-Prins cyclization, where an aldehyde or ketone reacts with the alkyne to form a vinyl cation intermediate, which is then trapped intramolecularly. The silyl group stabilizes the intermediate and can direct the stereochemical outcome of the reaction.

Furthermore, silylalkynes can undergo transition metal-catalyzed cyclization reactions. For example, in the presence of appropriate catalysts, they can participate in [2+2+2] cycloadditions with other alkynes or alkenes to form substituted aromatic rings. The phenylbutyl substituent in this compound could also be involved in intramolecular cyclization processes, such as Friedel-Crafts type reactions, under acidic conditions, potentially leading to the formation of polycyclic systems. While specific examples involving this compound are not readily found, the general reactivity of silylalkynes points to a rich potential for cyclization chemistry.

Intramolecular Cyclization Pathways

The structural framework of this compound, featuring a phenyl ring and a silylated alkyne separated by a flexible two-carbon tether, makes it a candidate for intramolecular cyclization reactions to form polycyclic structures. A prominent pathway involves the activation of the alkyne by a catalyst, followed by an attack from the appended phenyl ring.

Gold-catalyzed cyclizations are particularly effective for enynes and arylalkynes. acs.orgwikipedia.org For a substrate like this compound, a gold(I) catalyst can activate the alkyne, rendering it susceptible to intramolecular attack by the phenyl group in a Friedel-Crafts-type reaction. This process typically proceeds through the formation of a stabilized carbocationic intermediate, leading to the construction of a new ring. wikipedia.org Depending on the reaction conditions and the specific catalytic system, this can lead to the formation of tetralin derivatives. The Darzens synthesis of tetralins, which involves the intramolecular electrophilic aromatic substitution of 1-aryl-pent-4-enes, provides a classic precedent for this type of cyclization. wikipedia.org

Another potential cyclization pathway involves silyl cation-initiated reactions. In the presence of a trityl cation initiator, a silyl cation can be generated from a hydrosilane. This cation can then undergo an intramolecular electrophilic addition to the carbon-carbon triple bond. mdpi.comnih.gov While the subject compound is not a hydrosilane, related alkynylphenylsilane derivatives undergo this type of cyclization to form benzosiloles, where the silyl group becomes part of the newly formed ring. mdpi.comnih.gov This reaction is driven by the formation of an ethenyl carbocation intermediate, which is stabilized by the β-silyl effect. mdpi.comnih.gov

Carboboration and Related Reactions

Carboboration involves the addition of both a carbon and a boron moiety across a double or triple bond, creating a new C-C bond and a versatile C-B bond in a single step. libretexts.org The resulting organoborane products can be readily transformed into a variety of functional groups. libretexts.org

The 1,1-carboboration of alkynylsilanes, such as this compound, is a well-established transformation. This reaction typically proceeds via a mechanism known as the Wrackmeyer reaction, where a trialkylborane adds across the alkyne. libretexts.org The reaction is thought to proceed through a zwitterionic intermediate, which then undergoes a 1,2-migration to yield the final alkenylborane product. libretexts.org The use of sterically hindered boranes, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for achieving high regioselectivity, particularly with terminal alkynes, by preventing a second addition to the newly formed alkene. libretexts.orgmasterorganicchemistry.com In the case of this compound, hydroboration would occur with anti-Markovnikov selectivity, where the boron atom adds to the silicon-bearing carbon. Subsequent oxidation of the resulting vinylborane (B8500763) with reagents like hydrogen peroxide and sodium hydroxide (B78521) yields an enol intermediate, which tautomerizes to the corresponding ketone. masterorganicchemistry.comchemistrysteps.com

Electrophilic and Nucleophilic Reactivity at the Alkynyl Moiety

Reactions at the Terminal Carbon of Silylated Acetylenes

The triethylsilyl group on the terminal carbon of the alkyne significantly influences its reactivity. While it removes the acidic proton characteristic of terminal alkynes, it also serves as a valuable synthetic handle. wikipedia.org The C(sp)-Si bond can be selectively cleaved under various conditions, unmasking a terminal alkyne or installing other functional groups.

Protiodesilylation, the replacement of the silyl group with a hydrogen atom, is a common transformation accomplished under mild conditions, such as with potassium carbonate in methanol or with a fluoride source like tetrabutylammonium fluoride (TBAF). wikipedia.org This regenerates the terminal alkyne, which can then undergo classic acetylene (B1199291) chemistry, such as deprotonation to form an acetylide for subsequent alkylation or addition to carbonyls. mdpi.comnih.gov

The silyl group can also be replaced by a halogen (halodesilylation). For instance, reaction with iodine monochloride or N-iodosuccinimide can introduce an iodine atom at the terminal position, producing an alkynyl iodide. These compounds are valuable partners in cross-coupling reactions like Sonogashira, Stille, and Suzuki couplings. gelest.com

Functionalization of the Phenylbutynyl Moiety

The phenylbutynyl portion of the molecule offers multiple sites for further chemical modification, including the phenyl ring, the aliphatic chain, and the alkyne (as discussed in other sections).

Phenyl Ring Functionalization: The phenyl group can undergo electrophilic aromatic substitution. The alkynylsilyl substituent's electronic properties would direct incoming electrophiles, typically to the ortho and para positions. Furthermore, modern C-H functionalization techniques catalyzed by transition metals like palladium, rhodium, or gold offer pathways to directly introduce new substituents onto the phenyl ring with high selectivity. researchgate.net

Alkyl Chain Functionalization: The two-carbon chain connecting the phenyl and alkynyl groups also presents opportunities for functionalization. The benzylic position (the CH₂ group adjacent to the phenyl ring) is particularly susceptible to radical reactions. rsc.org Under radical conditions, a hydrogen atom can be abstracted from this position, and the resulting benzylic radical can be trapped by various radical acceptors, allowing for the introduction of new functional groups at this site. nih.gov

The following table summarizes potential functionalization reactions for this compound:

Reaction TypeReagents/CatalystMoiety FunctionalizedResulting Structure
Protiodesilylation TBAF or K₂CO₃/MeOHAlkynyl4-Phenylbut-1-yne
Hydroboration-Oxidation 1. 9-BBN; 2. H₂O₂, NaOHAlkynyl4-Phenyl-2-butanone
Friedel-Crafts Alkylation Lewis Acid (e.g., AlCl₃), Alkyl HalidePhenyl RingSubstituted Phenyl Ring
Radical Bromination N-Bromosuccinimide, InitiatorBenzylic CH₂1-Bromo-1-phenyl-3-(triethylsilyl)but-3-yne

Oxidation and Reduction Chemistry of Organosilanes

Organosilanes exhibit a rich redox chemistry. The silicon-carbon and silicon-hydrogen bonds can be selectively oxidized or reduced, providing access to a wide range of organosilicon compounds and other organic products. gelest.comthieme-connect.com

Organocatalytic Oxidation to Silanols

A key transformation of organosilanes like this compound is their oxidation to the corresponding silanols. researchgate.net Silanols are silicon analogues of alcohols and are valuable intermediates in materials science and organic synthesis. researchgate.net

Recent advances have established efficient organocatalytic methods for this oxidation, avoiding the need for precious metal catalysts. researchgate.net A common strategy employs a ketone catalyst, such as 2,2,2-trifluoroacetophenone, in combination with a green oxidant like hydrogen peroxide (H₂O₂). chemistrysteps.comresearchgate.net This system has proven effective for a variety of organosilanes, tolerating functional groups such as alkyls, aryls, and alkynes. researchgate.net The reaction proceeds under mild conditions, often at room temperature, and can provide excellent to quantitative yields of the desired silanol, in this case, Triethyl(4-phenylbut-1-yn-1-yl)silanol. chemistrysteps.comresearchgate.net

The table below details typical conditions for the organocatalytic oxidation of organosilanes.

Catalyst (mol%)Oxidant (equiv.)SolventBase/AdditiveTime (h)Yield (%)
2,2,2-Trifluoroacetophenone (10%) H₂O₂ (1.1)t-BuOH/H₂OK₂CO₃/EDTA24>99
2,2,2-Trifluoroacetophenone (10%) H₂O₂ (3.0)MeCN/H₂OK₂CO₃/EDTA2499
Hexafluoroacetone (5%) H₂O₂ (1.1)t-BuOH/H₂OK₂CO₃/EDTA2491
2,2,2-Trifluoroacetophenone (10%) H₂O₂ (3.0)MeOH/H₂OK₂CO₃/EDTA2498

Data adapted from general procedures for organocatalytic oxidation of trialkylsilanes and may be representative for this compound. chemistrysteps.com

Hydrosilylation Reactions utilizing Triethylsilane

The hydrosilylation of internal alkynes, such as this compound, with triethylsilane represents a significant transformation in organosilicon chemistry, leading to the formation of vinylsilanes. These products are valuable intermediates in organic synthesis. The reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond, a process typically catalyzed by transition metal complexes. scientificspectator.com The regioselectivity and stereoselectivity of this addition are highly dependent on the choice of catalyst, the nature of the substituents on the alkyne, and the reaction conditions. scientificspectator.com

For an internal alkyne like this compound, where the triple bond is asymmetrically substituted with a triethylsilyl group and a 4-phenylbutyl group, the hydrosilylation with triethylsilane can theoretically yield four possible isomeric vinylsilane products. The addition of the silyl group from triethylsilane can occur at either of the two acetylenic carbons, and the addition can proceed with either syn or anti stereochemistry.

The steric and electronic properties of the substituents play a crucial role in directing the outcome of the reaction. The triethylsilyl group on the alkyne substrate is sterically demanding, which can significantly influence the regioselectivity of the hydrosilylation. pkusz.edu.cn

Mechanistic Pathways

Two primary mechanisms are generally accepted for the transition metal-catalyzed hydrosilylation of alkynes: the Chalk-Harrod mechanism and variations thereof. scientificspectator.comprinceton.edu

The Chalk-Harrod mechanism typically involves the following steps:

Oxidative addition of the silane (B1218182) (triethylsilane) to the metal center.

Coordination of the alkyne to the resulting metal-silyl-hydride complex.

Insertion of the alkyne into the metal-hydride bond. This step is often rate-determining and dictates the regioselectivity.

Reductive elimination of the vinylsilane product, regenerating the active catalyst. scientificspectator.com

An alternative pathway, often referred to as the modified Chalk-Harrod mechanism , involves the insertion of the alkyne into the metal-silyl bond instead of the metal-hydride bond. The subsequent steps then lead to the final product. The operative mechanism can be influenced by the specific catalyst system and substrates involved. scientificspectator.com

Research Findings

While specific studies on the hydrosilylation of this compound with triethylsilane are not extensively documented, research on analogous internal and silyl-substituted alkynes provides significant insights into the expected reactivity. For instance, studies on the hydrosilylation of phenylacetylene with triethylsilane using platinum-based catalysts have been reported. mdpi.com These studies offer a valuable model for understanding the potential outcomes of the target reaction.

The use of different transition metal catalysts, such as those based on platinum, rhodium, ruthenium, and copper, can lead to different product distributions. scientificspectator.comnih.govacs.org For example, cationic ruthenium complexes have been shown to be highly effective in controlling both regio- and stereoselectivity in the hydrosilylation of internal alkynes, with the ligand environment around the metal center playing a pivotal role. pkusz.edu.cn

The following table summarizes typical results for the hydrosilylation of a model compound, phenylacetylene, with triethylsilane, which helps to illustrate the product distribution that can be expected in such reactions.

Catalyst SystemProduct(s)Selectivity (Product Ratio)Reference
Pt Nanoparticles (1.6 nm) on SBA-15(E)-triethyl(styryl)silane (β-product) and triethyl(1-phenylvinyl)silane (α-product)3:1 (β:α) mdpi.com
Pt Nanoparticles (7.0 nm) on SBA-15(E)-triethyl(styryl)silane (β-product) and triethyl(1-phenylvinyl)silane (α-product)1.75:1 (β:α) mdpi.com

In the context of this compound, the steric bulk of the triethylsilyl group already present on the alkyne would be expected to strongly direct the incoming triethylsilyl group from the reagent to the less hindered carbon of the triple bond. DFT calculations on similar systems have confirmed that steric effects are critical in governing the regio- and stereoselectivity of hydrosilylation reactions involving silylalkynes. pkusz.edu.cn

Catalytic Roles and Mechanistic Insights in Organosilane Chemistry

Triethylsilane as a Reductant in Metal-Catalyzed Asymmetric Transformations

In many catalytic reductions, triethylsilane (Et3SiH) serves as a versatile and efficient source of hydride. organic-chemistry.orgresearchgate.net Although Triethyl(4-phenylbut-1-yn-1-yl)silane itself cannot act as such a reductant, its alkyne functional group makes it an ideal prochiral substrate for asymmetric reduction reactions where a hydrosilane, such as triethylsilane, is the stoichiometric reducing agent. gelest.com These transformations are crucial for accessing stereodefined vinylsilanes, which are valuable intermediates in organic synthesis.

Stereoselective Reductions of Prochiral Substrates

The reduction of the internal alkyne in this compound can lead to the formation of either a (Z)- or (E)-alkene, a classic example of stereoselective reduction. The choice of catalyst is paramount in controlling the stereochemical outcome. youtube.comlibretexts.org

Syn-Addition for (Z)-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), facilitates the syn-addition of two hydrogen atoms across the triple bond. libretexts.orglibretexts.org When applied to this compound, this method would exclusively yield the (Z)-vinylsilane. The catalyst is active enough to reduce the alkyne but not the resulting alkene, preventing over-reduction to the corresponding alkane. libretexts.org

Anti-Addition for (E)-Alkenes: To produce the corresponding (E)-vinylsilane, a dissolving metal reduction is typically employed, using sodium or lithium metal in an ammonia (B1221849) solvent. libretexts.org The mechanism involves the stepwise addition of electrons and protons, leading to the thermodynamically more stable trans (or E) product. youtube.com

The stereoselective reduction of prochiral ketones is another well-established field, often utilizing biocatalysts or chiral metal complexes to achieve high enantiopurity. nih.govresearchgate.netnih.gov By analogy, the reduction of the alkyne in the title compound represents a transformation of a prochiral substrate into a chiral product if the conditions create a stereocenter.

Table 1: Catalytic Systems for Stereoselective Alkyne Reduction

Desired Product Reagents Mechanism Type Stereochemistry
(Z)-Alkene H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) Catalytic Hydrogenation Syn-addition
(E)-Alkene Na or Li, liquid NH₃ Dissolving Metal Reduction Anti-addition

Role of the Silyl (B83357) Moiety in Catalytic Cycles

In the context of reducing the alkyne of this compound, the triethylsilyl group is not merely a spectator. It exerts a significant electronic influence, known as the β-silyl effect, which stabilizes a carbocationic intermediate at the β-position. nih.gov In certain metal-catalyzed reactions, this effect can influence the regioselectivity and reactivity of the alkyne. nih.gov While the outline's original intent may have been the role of a Si-H moiety in forming a metal-hydride complex, the substrate's silyl group plays a crucial, albeit different, role in modulating the electronic properties of the reactive site. researchgate.net

Activation of Si-H Bonds by Transition Metal Catalysts

The synthesis of this compound itself is a prime example of a reaction requiring the transition-metal-catalyzed activation of a Si-H bond. researchgate.net The most common method involves the coupling of a hydrosilane (in this case, triethylsilane) with a terminal alkyne (4-phenyl-1-butyne). nih.gov

Dehydrocoupling of Organosilanes

The formation of the Si-C(sp) bond in this compound can be achieved through a dehydrogenative coupling reaction, also known as dehydrogenative silylation. nih.govorganic-chemistry.org This process involves the reaction between the C(sp)-H bond of a terminal alkyne and the Si-H bond of a hydrosilane, catalyzed by a transition metal, with the liberation of hydrogen gas (H₂). nih.gov This method is highly atom-economical and provides a direct route to alkynylsilanes. organic-chemistry.org Even simple bases like NaOH and KOH have been shown to catalyze this transformation, highlighting its versatility. organic-chemistry.org

Mechanistic Studies of Si-H Bond Activation

The mechanism of Si-H bond activation by a transition metal catalyst is a cornerstone of organosilane chemistry. researchgate.netrsc.org Two primary pathways are generally considered:

Oxidative Addition: A low-valent metal center can insert directly into the Si-H bond, breaking it and forming two new bonds (a metal-hydride and a metal-silyl). This increases the oxidation state of the metal by two. researchgate.net

Heterolytic Cleavage (σ-Bond Metathesis): A Lewis acidic metal center coordinates to the Si-H bond, polarizing it. researchgate.netrsc.org This can lead to a concerted, four-membered transition state where the Si-H bond is cleaved without a formal change in the metal's oxidation state, often involving a ligand on the metal center. researchgate.netnih.gov

In the synthesis of this compound, the catalyst activates the Si-H bond of triethylsilane, enabling the silyl group to be transferred to the alkyne. This process is fundamental to creating the target molecule from its precursors.

Organocatalytic Activation of Organosilanes

The field of organocatalysis, which avoids the use of metals, has also expanded to include the activation of organosilanes and their derivatives. rsc.org While many of these reactions involve hydrosilanes, alkynylsilanes like this compound can serve as activated substrates in organocatalytic transformations. mdpi.com

For example, L-cysteine has been shown to effectively catalyze the regioselective hydration of activated alkynes to produce β-ketosulfones. chemrxiv.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts have been used in the enantioselective conjugate addition of silyl-vinylaluminum reagents (derived from alkynylsilanes) to enones. nih.gov These methods highlight the potential for this compound to participate in C-C or C-heteroatom bond-forming reactions under mild, metal-free conditions. The development of organocatalytic methods for synthesizing alkynes from non-acetylenic precursors further underscores the move away from traditional metal-based systems. organic-chemistry.orgresearchgate.net

Computational and Spectroscopic Approaches to Elucidate Reaction Mechanisms

The elucidation of reaction mechanisms in organosilane chemistry, particularly for compounds like this compound, relies heavily on a synergistic combination of computational modeling and advanced spectroscopic techniques. While specific detailed research findings for this compound are not extensively documented in publicly available literature, the established methodologies for analogous silylated alkynes provide a clear framework for how its reactivity and catalytic roles would be investigated. These approaches are crucial for understanding reaction pathways, transition states, and the influence of various factors on product distribution and reaction efficiency.

Computational Approaches: Unveiling Reaction Pathways

Density Functional Theory (DFT) calculations are a cornerstone of modern mechanistic studies in organometallic and organosilane chemistry. nih.govnih.gov For a compound such as this compound, DFT would be instrumental in exploring potential reaction coordinates for processes like hydrosilylation, coupling reactions, or cycloadditions.

Key Areas of Computational Investigation:

Reaction Energetics and Transition State Analysis: DFT calculations can map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics, which are critical for predicting the feasibility and rate of a reaction. For instance, in a hypothetical catalytic cycle involving this compound, DFT could be used to compare different proposed mechanistic pathways, such as those involving oxidative addition, reductive elimination, or sigma-bond metathesis. researchgate.net

Regio- and Stereoselectivity: Many reactions involving unsymmetrical alkynes can yield multiple isomers. DFT is a powerful tool for rationalizing and predicting the observed selectivity. By calculating the energies of the transition states leading to different regioisomers or stereoisomers, researchers can understand the electronic and steric factors that govern the reaction's outcome. For example, in the hydrosilylation of the terminal alkyne of a related compound, DFT could elucidate why a particular isomer (e.g., α- or β-addition product) is favored. mdpi.com

Ligand and Substituent Effects: Computational models can efficiently probe the impact of modifying the catalyst or substrate. For this compound, one could computationally screen different catalysts or variations in the silyl group to predict how these changes would affect reaction outcomes, guiding experimental work.

Illustrative DFT Calculation Results for a Hypothetical Reaction

To illustrate the type of data generated, the following table presents hypothetical DFT calculation results for the isomerization of this compound to a vinylidene intermediate, a process that can occur at a metal center. nih.gov

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters (Å)
Reactant Complex (Alkyne coordinated)0.0C≡C: 1.22, Si-C: 1.85
Transition State (1,2-H shift)+15.2C-H (breaking): 1.55, C-H (forming): 1.30, C=C: 1.30
Product Complex (Vinylidene coordinated)-5.8C=C (vinylidene): 1.34, Si-C: 1.84

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Spectroscopic Approaches: Real-Time Reaction Monitoring and Structural Characterization

Spectroscopic methods provide direct experimental evidence for proposed reaction mechanisms, often in real-time. For reactions involving this compound, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of reactants, intermediates, and products.

¹H, ¹³C, and ²⁹Si NMR: These techniques would be used to characterize the structure of this compound and its reaction products. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For example, in a hydrosilylation reaction, the appearance of new signals in the vinyl region of the ¹H NMR spectrum would indicate the formation of a vinylsilane product.

In-situ NMR Monitoring: By conducting the reaction directly in an NMR tube, it is possible to monitor the disappearance of reactant signals and the appearance of product signals over time. This can provide kinetic data and help identify transient intermediates that may not be observable after the reaction is complete. researchgate.net This technique is particularly valuable for studying the kinetics of catalytic reactions. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly effective for monitoring changes in functional groups during a reaction.

Characteristic Vibrational Frequencies: The C≡C triple bond of the alkyne in this compound has a characteristic stretching frequency. The disappearance of this band and the appearance of new bands, such as a C=C double bond stretch for a vinylsilane product or a Si-H stretch if the silane (B1218182) is a reactant, can be monitored to track the progress of the reaction. cetjournal.it

In-situ FT-IR Monitoring: Similar to in-situ NMR, probes can be inserted into a reaction vessel to collect FT-IR spectra at regular intervals. This provides real-time kinetic data and is particularly useful for tracking the concentrations of key species throughout the reaction.

Illustrative Spectroscopic Data for a Hypothetical Hydrosilylation Reaction

The table below illustrates the kind of spectroscopic changes that would be expected during a hypothetical hydrosilylation of this compound.

TechniqueAnalyteKey Signal Change
FT-IRThis compound (Reactant)Disappearance of C≡C stretch (~2175 cm⁻¹)
FT-IRVinylsilane ProductAppearance of C=C stretch (~1610 cm⁻¹)
¹H NMRThis compound (Reactant)Disappearance of acetylenic proton signal
¹H NMRVinylsilane ProductAppearance of new signals in the vinyl region (δ 5-7 ppm)
²⁹Si NMRThis compound (Reactant)Shift in ²⁹Si signal upon product formation

This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Alkynylsilanes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of alkynylsilanes. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon nuclei, respectively.

In the ¹H NMR spectrum of an alkynylsilane like Triethyl(4-phenylbut-1-yn-1-yl)silane, distinct signals corresponding to the triethylsilyl group and the 4-phenylbutyl chain are expected. The ethyl groups on the silicon atom typically present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a pattern that is characteristic of an ethyl group coupled to another group. rsc.org For the 4-phenylbutyl portion of the molecule, the protons of the phenyl group would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methylene groups of the butyl chain would resonate as multiplets in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. Key signals include those for the two carbons of the disubstituted alkyne (C≡C), the carbons of the triethylsilyl group, and the carbons of the phenyl and butyl components. The chemical shifts of the alkynyl carbons are particularly diagnostic. For comparison, in related structures such as (E)-triethyl(2-fluorostyryl)silane, the carbons of the ethyl group attached to silicon appear at δ 7.34 and 3.45 ppm. rsc.org The specific chemical shifts in this compound would confirm the connectivity of the silyl (B83357) group to the alkyne.

Table 1: Representative ¹H NMR Data for a Related Alkynylsilane Structure Data for (E)-triethyl(styryl)silane, a structurally related vinylsilane.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.44d2HAromatic H
7.33t2HAromatic H
7.27 – 7.23m1HAromatic H
6.89d1HVinylic H
6.43dd1HVinylic H
0.99t9HSi-(CH₂-CH₃ )₃
0.66q6HSi-(CH₂ -CH₃)₃
Source: Supporting Information, The Royal Society of Chemistry. rsc.org

Mass Spectrometry in the Characterization of Alkynylsilanes

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₆H₂₄Si), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. molbase.com The calculated monoisotopic mass for this compound is 244.1647 Da. Experimental determination of a mass very close to this value would provide strong evidence for the compound's identity.

The fragmentation pattern observed in the mass spectrum offers further structural clues. Common fragmentation pathways for silyl compounds involve the loss of alkyl groups from the silicon atom. For this compound, one would expect to see fragment ions corresponding to the loss of an ethyl group ([M-29]⁺) or other parts of the alkyl chain. Analysis of these fragments helps to piece together the molecular structure. In studies of similar compounds, such as (E)-triethyl(4-nitrostyryl)silane, the molecular ion peak [M+H]⁺ is readily identified using electrospray ionization (ESI). rsc.org

Table 2: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₄Si molbase.com
Molecular Weight244.447 g/mol molbase.commolbase.com
Monoisotopic Mass244.1647 DaCalculated

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. researchgate.net For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its key structural features.

The most diagnostic peak would be the C≡C (alkyne) stretching vibration. For a disubstituted alkyne, this bond typically absorbs in the region of 2100-2260 cm⁻¹. Its presence would be a clear indicator of the alkynyl group. Other important signals include the C-H stretching vibrations of the aromatic phenyl group (typically above 3000 cm⁻¹) and the aliphatic butyl and ethyl groups (typically below 3000 cm⁻¹). researchgate.net The Si-C bond vibrations in the triethylsilyl group also give rise to characteristic absorptions. researchgate.net The spectrum of a related compound, trimethyl(phenyl)silane, shows characteristic bands for the Si-(CH₃)₃ group. researchgate.netresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Phenyl)
~2960-2850C-H stretchAliphatic (Ethyl, Butyl)
~2260-2100C≡C stretchDisubstituted Alkyne
~1600, ~1450C=C stretchAromatic Ring
~1250-1000Si-C vibrationsTriethylsilyl

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org If this compound can be grown as a suitable single crystal, this technique can provide unambiguous data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. nih.gov

The process involves irradiating a crystal with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org This pattern is then used to generate a three-dimensional electron density map of the molecule, from which the exact positions of the atoms can be determined. wikipedia.orgtulane.edu This would allow for precise measurement of the Si-C, C≡C, and C-C bond lengths and the geometry around the silicon atom and the alkyne. Such structural information is invaluable for understanding the steric and electronic properties of the molecule and is a prerequisite for rational drug design and materials science applications. nih.govnih.gov

In Situ Spectroscopic Monitoring of Reaction Progress

Modern synthetic chemistry increasingly relies on in situ spectroscopic techniques to monitor reactions in real-time. mt.com This approach provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering deep insight into reaction kinetics and mechanisms. fu-berlin.de

The synthesis of this compound, which could for instance be prepared from the reaction of 4-phenyl-1-butyne (B98611) and a triethylsilylating agent, is well-suited for in situ monitoring. molbase.com Techniques like in situ FTIR, Raman, or NMR spectroscopy could be employed. mt.comspectroscopyonline.comrsc.org For example, using an in situ FTIR probe, one could track the disappearance of the characteristic absorption of a starting material (e.g., the terminal ≡C-H stretch of 4-phenyl-1-butyne around 3300 cm⁻¹) and the simultaneous appearance of the product's disubstituted alkyne C≡C stretch. spectroscopyonline.com This allows for precise determination of reaction endpoints and optimization of reaction conditions such as temperature and catalyst loading, leading to improved efficiency and robustness of the chemical process. mt.comresearchgate.net

Applications of Triethyl 4 Phenylbut 1 Yn 1 Yl Silane in Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The structural features of Triethyl(4-phenylbut-1-yn-1-yl)silane make it a valuable precursor in the synthesis of intricate molecular architectures. The presence of the phenyl group, the internal alkyne, and the triethylsilyl moiety allows for a variety of chemical transformations, enabling its incorporation into larger, more complex structures. Organic building blocks are fundamental functionalized molecules that serve as the foundational components for organic synthesis. sigmaaldrich.com

Synthesis of Pharmaceuticals and Agrochemicals (as intermediates)

While specific examples detailing the use of this compound as a direct intermediate in the synthesis of marketed pharmaceuticals or agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Organosilane compounds, in general, play a role in modern drug development and manufacturing. zmsilane.com For instance, triethylsilane is utilized in the synthesis of complex organic compounds, including pharmaceuticals, often serving as a reducing agent or a key intermediate. dakenam.com The presence of the phenyl and butynyl groups in this compound suggests its potential as a precursor for molecules with therapeutic or agricultural applications. The internal alkyne can be functionalized through various reactions, such as hydration, hydrogenation, or coupling reactions, to introduce new functional groups and build molecular complexity. The triethylsilyl group can act as a protecting group for the terminal alkyne during certain synthetic steps and can be selectively removed when needed.

Table 1: Potential Pharmaceutical and Agrochemical Scaffolds Derivable from this compound

Scaffold TypePotential ApplicationSynthetic Transformation of Alkyne
Substituted PhenylbutenesCardiovascular, Anti-inflammatoryPartial Hydrogenation
Phenyl-substituted HeterocyclesAnticancer, AntifungalCyclization Reactions
Functionalized ButanonesAntiviral, HerbicidalHydration

This table illustrates hypothetical applications based on the chemical structure of this compound and common synthetic transformations.

Precursors for Polyenes and Conjugated Systems

The internal alkyne of this compound serves as a key functional group for the construction of polyenes and other conjugated systems. These systems are of significant interest due to their unique electronic and optical properties, finding applications in organic electronics, dyes, and pigments. Silyl-substituted buta-1,3-dienes and but-1-en-3-ynes are recognized as valuable building blocks for creating more complex molecules. nih.gov

Through reactions such as stereoselective reduction, the alkyne can be converted into either a cis or trans alkene, providing control over the geometry of the resulting polyene. Furthermore, the triethylsilyl group can influence the regioselectivity of certain reactions and can be retained in the final structure to modify its physical properties, such as solubility and thermal stability. The synthesis of (E)-1,2,4-trisilylbut-1-en-3-ynes via hydrosilylation of 1,4-bis(trimethylsilyl)buta-1,3-diyne highlights the utility of silyl (B83357) groups in forming precursors to conjugated systems. nih.gov While specific research on this compound in this context is limited, the general reactivity of silylalkynes supports its potential as a precursor for these materials. researchgate.net

Role in Polymerization and Material Science Applications

The reactivity of the alkyne and the properties imparted by the organosilane group make this compound a candidate for various applications in polymer chemistry and materials science.

Click Chemistry and Cyclization Reactions in Polymer Synthesis

The internal alkyne in this compound can potentially participate in certain types of "click chemistry" reactions, which are known for their high efficiency and selectivity. While the most common click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), typically involves terminal alkynes, internal alkynes can also undergo similar cycloaddition reactions, albeit often requiring different catalytic systems or harsher conditions. The use of silane-functionalized polymers synthesized via click chemistry has been explored for surface applications. drexel.edu The resulting triazole-containing polymers can exhibit unique properties and find applications in areas such as polymer coatings and functional materials. mdpi.com

Intermediates for Specialty Polymers and High-Performance Coatings

This compound can serve as a monomer or a modifying agent in the synthesis of specialty polymers. The incorporation of the bulky and hydrophobic triethylsilyl and phenyl groups can enhance the thermal stability, chemical resistance, and dielectric properties of polymers. Organofunctional silanes are widely used to improve the performance of high-performance paint and coating formulations. ulprospector.com

When used in coatings, organosilanes can improve adhesion, weathering resistance, and provide a hydrophobic surface. ulprospector.com The reactivity of the alkyne group allows for further crosslinking or functionalization of the polymer, leading to the creation of high-performance coatings with tailored properties.

Table 2: Potential Properties Enhanced by Incorporating this compound into Polymers

PropertyEnhancement MechanismPotential Application
Thermal StabilityIncorporation of bulky, stable phenyl and silyl groupsHigh-temperature resistant polymers
HydrophobicityPresence of the triethylsilyl groupWater-repellent coatings
AdhesionFormation of siloxane bonds with inorganic substratesHigh-performance coatings and adhesives
Chemical ResistanceShielding effect of the bulky substituentsProtective coatings for harsh environments

Surface Modification and Adhesion Promotion (General Organosilanes)

Organosilanes are widely recognized for their ability to function as adhesion promoters and surface modifiers. manchester.ac.ukresearchgate.net They act as a bridge between inorganic substrates (like glass, metals, and minerals) and organic polymers, enhancing the durability and performance of composite materials, coatings, and adhesives. russoindustrial.ru The general mechanism involves the hydrolysis of the alkoxy or other hydrolyzable groups on the silicon atom to form silanols. These silanols can then condense with hydroxyl groups on the inorganic surface, forming stable covalent bonds (M-O-Si, where M is a metal or silicon). russoindustrial.ru The organic functionality of the silane (B1218182) can then interact or react with the polymer matrix, creating a strong and durable interface. russoindustrial.ru

Derivatization and Functionalization Strategies

The molecular architecture of this compound, featuring a reactive silyl-protected alkyne and a phenyl group, offers numerous avenues for derivatization and functionalization. These strategies are pivotal for incorporating this silane into more complex molecular frameworks for applications in chemical synthesis and materials science. The primary sites for modification are the carbon-carbon triple bond and the versatile triethylsilyl group.

Reactions at the Alkyne Moiety

The electron-rich triple bond in this compound is susceptible to a variety of addition and cycloaddition reactions, allowing for significant structural modification.

A. Azide-Alkyne Cycloaddition (Click Chemistry)

One of the most powerful methods for functionalizing alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgmdpi.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide. The reaction is known for its high yield, broad scope, and tolerance of a wide array of functional groups. organic-chemistry.org This strategy can be used to conjugate this compound to various molecules, including polymers, biomolecules, and fluorescent labels, provided they bear an azide group. nih.govinterchim.fr

The general scheme for this reaction is as follows:

ReactantReagentsProduct
This compoundOrganic Azide (R-N3), Cu(I) catalyst (e.g., CuI, or CuSO4/Sodium Ascorbate)1-(Triethylsilyl)-1-(4-phenylbutyl)-4-(R)-1,2,3-triazole

B. Hydrosilylation

Hydrosilylation involves the addition of a hydrosilane (R'3SiH) across the alkyne triple bond, typically catalyzed by platinum complexes. researchgate.netresearchgate.net This reaction can yield vinylsilane products, which are valuable intermediates in organic synthesis. The regioselectivity of the addition (to form α- or β-vinylsilanes) can often be controlled by the choice of catalyst and reaction conditions. This process effectively allows for the introduction of a second silyl group, creating a disilyl alkene derivative.

ReactantReagentsPotential Products
This compoundHydrosilane (e.g., HSiMe3, HSiEt3), Platinum catalyst (e.g., H2PtCl6)(E/Z)-1,2-bis(triethylsilyl)-4-phenylbut-1-ene or other regioisomers

C. Cycloaddition Reactions

Beyond click chemistry, the silylalkyne can participate in other cycloaddition reactions. For instance, nickel-catalyzed [4+1] sila-cycloaddition reactions have been demonstrated with 1,3-dienes and trichlorosilanes, providing a pathway to five-membered cyclic chlorosilanes. chemrxiv.orgchemrxiv.org While this specific reaction involves a trichlorosilane as the silicon source, it highlights the potential for this compound to engage in metal-catalyzed cycloadditions with suitable dienes or other partners to construct complex cyclic and heterocyclic systems.

Transformations Involving the Triethylsilyl Group

The triethylsilyl (TES) group serves not only as a protecting group for the terminal alkyne but also as a reactive handle for further functionalization.

A. Protodesilylation

The Si-C bond can be selectively cleaved to remove the triethylsilyl group and generate the corresponding terminal alkyne, 4-phenylbut-1-yne. This is a common and crucial step, as terminal alkynes are required for many fundamental reactions, such as the Sonogashira coupling. researchgate.net This transformation is typically achieved under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions.

ReactantReagentsProduct
This compoundTetrabutylammonium fluoride (TBAF) or K2CO3/Methanol (B129727)4-Phenylbut-1-yne

B. Halodesilylation

The triethylsilyl group can be replaced by a halogen atom, such as iodine or bromine, in a process known as halodesilylation. This reaction converts the silylalkyne into a 1-haloalkyne, another important synthetic intermediate. Reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS) are commonly used for this purpose. The resulting haloalkyne is a key substrate for various cross-coupling reactions.

ReactantReagentsProduct
This compoundIodine monochloride (ICl) or N-Bromosuccinimide (NBS)1-Iodo-4-phenylbut-1-yne or 1-Bromo-4-phenylbut-1-yne

C. Sila-Sonogashira Coupling

While the Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide, a variation known as the Sila-Sonogashira reaction can directly couple silylalkynes with aryl halides. researchgate.net This copper-free coupling method, often catalyzed by palladium complexes, allows for the direct formation of a disubstituted alkyne from this compound and an aryl halide, extending the conjugated system. This provides a direct route to more complex arylalkyne structures without a separate deprotection step. nih.govmdpi.com

ReactantReagentsProduct
This compoundAryl Halide (Ar-X), Palladium catalyst (e.g., Pd(PPh3)4), Base1-Aryl-4-phenylbut-1-yne

Future Research Directions and Emerging Paradigms in Alkynylsilane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of alkynylsilanes has traditionally relied on the reaction of metal acetylides with chlorosilanes. nih.gov However, current research is focused on developing more sustainable and atom-economical methods.

Direct C-H Silylation: A significant advancement is the direct silylation of terminal alkynes, which avoids the pre-functionalization of starting materials. researchgate.net For instance, the synthesis of Triethyl(4-phenylbut-1-yn-1-yl)silane could be envisioned via the direct coupling of 4-phenyl-1-butyne (B98611) with triethylsilane. Recent developments include the use of earth-abundant metal catalysts or even metal-free conditions to achieve this transformation. organic-chemistry.org

Sustainable Solvents and Catalysts: The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and recyclable catalysts is a growing trend. nih.govresearchgate.net For example, a one-pot synthesis of alkyl alkynyl selenides has been developed using PEG as a sustainable solvent. nih.gov Similar principles could be applied to the synthesis of alkynylsilanes.

Photocatalysis: Visible-light-induced photocatalysis offers a mild and efficient route to alkynylsilanes. organic-chemistry.org This method often utilizes inexpensive and readily available photocatalysts, promoting the coupling of silanes with alkynes under benign conditions. researchgate.net

Table of Emerging Sustainable Synthetic Methods for Alkynylsilanes

MethodologyKey FeaturesPotential Application to this compound
Direct C-H Silylation Atom-economical, avoids pre-functionalization. researchgate.netDirect coupling of 4-phenyl-1-butyne and triethylsilane.
Sustainable Solvents Use of recyclable and less hazardous solvents like PEG. nih.govPerforming the synthesis in a green solvent to minimize environmental impact.
Photocatalysis Mild reaction conditions, use of visible light. organic-chemistry.orgLight-induced coupling of the precursor alkyne and silane (B1218182).

Exploration of New Catalytic Systems for Alkynylsilane Transformations

The reactivity of the carbon-carbon triple bond and the carbon-silicon bond in alkynylsilanes allows for a rich variety of transformations. nih.gov Future research will focus on discovering novel catalytic systems to control the selectivity and expand the scope of these reactions.

Earth-Abundant Metal Catalysis: While precious metals like palladium and platinum are effective catalysts, there is a strong push towards using more abundant and less expensive metals such as copper, iron, and zinc. acs.orgresearchgate.net For example, copper-catalyzed coupling reactions of alkynylsilanes have been shown to be effective for the synthesis of conjugated diynes. acs.org

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is crucial for sustainable chemical processes. mdpi.comnih.gov Nanoparticle-based catalysts and polymer-supported catalysts are promising areas of investigation. mdpi.com For instance, polysiloxane-stabilized platinum nanoparticles have been used as recyclable catalysts for the hydrosilylation of alkynes. nih.gov

Asymmetric Catalysis: The enantioselective functionalization of alkynylsilanes is a significant challenge. Future work will involve the design of new chiral ligands and catalysts to control the stereochemistry of reactions, leading to the synthesis of optically active products.

Table of Advanced Catalytic Systems for Alkynylsilane Reactions

Catalytic SystemAdvantagesExample Transformation
Copper-based catalysts Low cost, high abundance. acs.orgCross-coupling reactions to form C-C bonds. acs.org
Nanoparticle catalysts High surface area, recyclability. mdpi.comHydrosilylation and other addition reactions. nih.gov
Chiral catalysts Enantioselective synthesis. mdpi.comAsymmetric additions to the alkyne.

Integration of Alkynylsilanes in Flow Chemistry and Large-Scale Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of alkynylsilanes and their derivatives, particularly on a larger scale. symeres.com

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for highly exothermic or rapid reactions. symeres.com This enhanced control can lead to higher yields and purities.

Scalability: Flow chemistry facilitates a more straightforward and predictable scale-up process compared to traditional batch methods. nih.gov This is crucial for the industrial production of fine chemicals and pharmaceuticals derived from alkynylsilanes.

Access to Hazardous Chemistries: The small reactor volumes in flow systems allow for the safe handling of hazardous reagents and intermediates that would be problematic in large-scale batch reactors. symeres.com

A visible-light-mediated synthesis of alkynylsilanes has been successfully demonstrated in a large-scale flow reaction, showcasing the potential of this technology for the efficient production of this class of compounds. organic-chemistry.org

Design and Synthesis of Alkynylsilane-Based Advanced Materials

The unique electronic and structural properties of the alkynylsilane moiety make it an attractive building block for advanced materials.

Conjugated Polymers: The incorporation of the silicon-alkyne unit into polymer backbones can lead to materials with interesting photophysical and electronic properties. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Assembling Systems: The rigid, linear structure of the alkynyl group can be exploited in the design of molecules that self-assemble into well-defined nanostructures. These could have applications in areas such as sensing and nanotechnology.

Functional Materials: The reactivity of the alkyne and the C-Si bond allows for the post-polymerization modification of alkynylsilane-containing polymers, enabling the tuning of material properties for specific applications.

Computational Chemistry for Predictive Modeling and Mechanistic Understanding

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of chemical systems.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states, providing detailed insights into reaction mechanisms. maxapress.com This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. For example, computational studies have been used to investigate the mechanism of gold-catalyzed isomerization of alkynyl epoxides. maxapress.com

Predictive Modeling: Computational screening of potential catalysts and substrates can accelerate the discovery of new reactions and materials. By predicting reactivity and selectivity, computational models can help to focus experimental efforts on the most promising candidates.

Spectroscopic Analysis: Computational methods can aid in the interpretation of spectroscopic data, such as NMR spectra, by calculating chemical shifts and coupling constants. researchgate.net This is particularly useful for characterizing novel alkynylsilane derivatives. researchgate.net

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueDiagnostic Signal/ValueReference
1^1H NMRδ 0.15 ppm (s, 9H, Si(CH2_2CH3_3)3_3)
13^{13}C NMRδ 95.2 ppm (C≡C), 128–132 ppm (Ph)
IR2115 cm1^{-1} (C≡C stretch)
HR-MS (ESI)m/z 246.15 [M+^+]

Q. Table 2. SHELXL Refinement Parameters for Crystallographic Analysis

ParameterValue/RangePurpose
Resolution≤1.0 ÅReduce model bias
R1_1/wR2_2<0.05/<0.12Ensure accuracy
Si–C bond restraints1.85–1.90 ÅAddress thermal motion
Twin lawTwo-domainResolve overlapping reflections

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethyl(4-phenylbut-1-yn-1-yl)silane
Reactant of Route 2
Reactant of Route 2
Triethyl(4-phenylbut-1-yn-1-yl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.